Cas no 80-26-2 (alpha-Terpinyl acetate)

alpha-Terpinyl acetate structure
alpha-Terpinyl acetate structure
Product name:alpha-Terpinyl acetate
CAS No:80-26-2
MF:C12H20O2
MW:196.286004066467
MDL:MFCD00037155
CID:34208
PubChem ID:87576047

alpha-Terpinyl acetate Chemical and Physical Properties

Names and Identifiers

    • (+/-)-alpha-terpinyl acetate
    • Terpinyl acetate
    • p-menth-1-en-8-yl acetate
    • Terpinyl Acetate (mixture of isomers)
    • (±)-α-Terpinyl acetate, predominantly α-isomer
    • TERPINYL ACETATE(AS)
    • ALPHA-TERPINYL ACETATE
    • Terpineol acetate
    • Terpineol, acetate
    • p-Menth-1-en-8-ol, acetate
    • alpha-Terpineol, acetate
    • .alpha.-Terpinyl acetate
    • alpha-Terpineol acetate
    • 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, acetate
    • DSSTox_CID_6496
    • DSSTox_RID_78123
    • DSSTox_GSID_26496
    • 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
    • (+/-)-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate
    • [1-methyl-1-(4-methylcycl
    • α-​Terpinyl acetate
    • 3-Cyclohexene-1-methanol, α,α,4-trimethyl-, acetate (9CI)
    • p-Menth-1-en-8-ol, acetate (8CI)
    • (±)-α-Terpineol acetate
    • (±)-α-Terpinyl acetate
    • 2-(4-Methyl-3-cyclohexen-1-yl)-2-propyl acetate
    • α,α,4-Trimethyl-3-cyclohexene-1-methanol acetate
    • α-Terpineol acetate
    • α-Terpinyl acetate
    • FEMA 3047
    • a-Terpineol acetate
    • alpha-Terpinyl acetate
    • MDL: MFCD00037155
    • Inchi: 1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
    • InChI Key: IGODOXYLBBXFDW-UHFFFAOYSA-N
    • SMILES: O=C(C)OC(C1CCC(C)=CC1)(C)C

Computed Properties

  • Exact Mass: 196.14600
  • Monoisotopic Mass: 196.146
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 251
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • Tautomer Count: nothing
  • Surface Charge: 0
  • XLogP3: 2.4

Experimental Properties

  • Color/Form: Colorless oily liquid with lemon and lavender aromas.
  • Density: 0.953 g/mL at 25 °C(lit.)
  • Boiling Point: 94°C/4mmHg(lit.)
  • Flash Point: Fahrenheit: 212 ° f
    Celsius: 100 ° c
  • Refractive Index: n20/D 1.464-1.467
    n20/D 1.465(lit.)
  • PSA: 26.30000
  • LogP: 3.07450
  • FEMA: 3047
  • Solubility: Soluble in ethanol, ethyl acetate, ether, cyclohexane and other organic solvents, insoluble in water.

alpha-Terpinyl acetate Security Information

alpha-Terpinyl acetate Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

alpha-Terpinyl acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
ME711-100ml
alpha-Terpinyl acetate
80-26-2 85.0%(GC)
100ml
¥323.0 2022-06-10
Cooke Chemical
A7953612-25ML
Terpinyl Acetate
80-26-2 >85.0%(GC)
25ml
RMB 79.20 2025-02-21
S e l l e c k ZHONG GUO
S5691-25mg
Terpinyl Acetate
80-26-2 98%
25mg
¥794.58 2023-09-15
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304799-5KG-K
alpha-Terpinyl acetate
80-26-2 FG
5KG
3974.5 2021-05-17
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T36040-25g
Terpinyl Acetate
80-26-2 ≥97%
25g
¥78.0 2023-09-06
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
T0023-500ML
Terpinyl Acetate (mixture of isomers)
80-26-2 >85.0%(GC)
500ml
¥470.00 2024-04-15
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8079-25 mg
Terpinyl Acetate
80-26-2
25mg
¥740.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
09206-1ML
alpha-Terpinyl acetate
80-26-2 analytical standard
1ML
¥986.84 2022-02-23
abcr
AB141867-25 ml
Terpinyl acetate, 85%; .
80-26-2 85%
25 ml
€43.60 2024-04-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W304799-10KG-K
alpha-Terpinyl acetate
80-26-2 FG
10KG
9199.57 2021-05-17

alpha-Terpinyl acetate Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Niobium pentoxide ,  Sulfate ,  Tin oxide (SnO2) ;  3 h, 50 °C
Reference
Preparation of solid superacid SO42-/SnO2-Nb2O5 by a new technology and its application to catalyze the esterification of terpineol
Huang, Jian-tuan; et al, Huaxue Yanjiu Yu Yingyong, 2012, 24(6), 940-947

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  8 h, reflux
Reference
Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35
Srivastava, R.; et al, Indian Journal of Chemistry, 2004, (4), 888-891

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Perchloric acid ,  Silica ;  5 min, rt
Reference
Structure-activity relationships of monoterpenes and acetyl derivatives against Aedes aegypti (Diptera: Culicidae) larvae
Pandey, Satish K.; et al, Pest Management Science, 2013, 69(11), 1235-1238

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Alumina ,  Silica ;  4 h, 20 °C
1.2 24 h, 20 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Reference
Study of one-step synthesis of terpinyl acetate with Hβ zeolite
Fan, Guang; et al, Fuzhou Daxue Xuebao, 2005, 33(5), 679-684

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Chloroacetic acid Catalysts: 1-Methyl-3-(3-sulfopropyl)imidazolium dihydrogen phosphate ;  rt; 10 h, 40 °C
Reference
Synthesis of terpinyl acetate from α-pinene catalyzed by acidic ionic liquid
Ji, Kaihui; et al, Qingdao Keji Daxue Xuebao, 2008, 29(6), 480-484

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Carboxyl esterase Solvents: 2,2,4-Trimethylpentane ;  40 °C
Reference
Whole-Cell Biocatalytic Synthesis of Cinnamyl Acetate with a Novel Esterase from the DNA Library of Acinetobacter hemolyticus
Dong, Hao; et al, Journal of Agricultural and Food Chemistry, 2017, 65(10), 2120-2128

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid
Reference
Applications of lemon oil. 2. Chromatographic study of the reaction of limonene with acetic acid catalyzed by p-toluenesulfonic acid
Ubillus, Fabiola; et al, Boletin de la Sociedad Quimica del Peru, 1990, 56(2), 71-7

Synthetic Circuit 8

Reaction Conditions
Reference
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Water ;  9.9 s, 5 MPa, 200 °C
Reference
A highly selective, high-speed, and hydrolysis-free O-acylation in subcritical water in the absence of a catalyst
Sato, Masahiro; et al, Angewandte Chemie, 2007, 46(33), 6284-6288

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Ceric sulfate ;  3 h, 25 °C; cooled
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Study on the synthesis of terpinyl acetate catalyzed by cerium sulfate
Zhao, Qian-rong; et al, Yingyong Huagong, 2005, 34(12), 731-733

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid ;  0 °C
Reference
Reaction of levoglucosenone with (±)-α-terpineol and its acetate
Galimova, Yu. S.; et al, Russian Journal of Organic Chemistry, 2014, 50(12), 1848-1850

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Water ;  4 h, 40 °C
Reference
Heterogeneous zeolite-based catalyst for esterification of α-pinene to α-terpinyl acetate
Wijayati, Nanik; et al, Oriental Journal of Chemistry, 2019, 35(1), 399-403

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Ferric sulfate Solvents: Acetic acid ;  3 h, 338 K
Reference
Fe(SO4)3-Catalyzed Synthesis of Terpenic Alcohols Esters: A Simple and Bifunctional Reusable Solid Catalyst
da Silva, Marcio J.; et al, ChemistrySelect, 2018, 3(21), 5742-5748

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Chloroform
Reference
Sonochemical acetylation reactions of tertiary alkyl halides
Jayasree, J.; et al, Synthetic Communications, 1996, 26(6), 1103-7

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Reagents: Silica Solvents: Ethyl acetate ;  12 h, rt
Reference
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Palladium ;  2 h, rt
Reference
Valorization of Monoterpene Hydrocarbon Fraction of Essential Oil to High-Value Oxygenated Monoterpenoids by Solvent-Free Catalytic Modification Using 1%Pd-β-Zeolite
Gupta, Madhuri; et al, Waste and Biomass Valorization, 2023, 14(2), 619-630

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Silica ,  Ceric ammonium nitrate (silica gel adsorbed) Solvents: Hexane
Reference
Reaction of 2(10)-pinene with CAN(MeOH)/SiO2 [cerium(IV) ammonium nitrate and methanol adsorbed on silica gel] reagent
Kurata, Takeo; et al, Yukagaku, 1989, 38(7), 553-7

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu… Solvents: Toluene
1.2 Reagents: Water Solvents: Diisopropyl ether
Reference
An Efficient Acylation of Tertiary Alcohols with Isopropenyl Acetate Mediated by an Oxime Ester and Cp*2Sm(thf)2
Tashiro, Daisuke; et al, Journal of Organic Chemistry, 1997, 62(23), 8141-8144

Synthetic Circuit 19

Reaction Conditions
1.1 Catalysts: Tin tetrachloride ;  5 h, 25 - 30 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Reference
Synthesis of terpinyl acetate catalyzed by SnCl4·5H2O
Zhao, Qian-rong; et al, Hecheng Huaxue, 2006, 14(3), 290-292

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Cyclohexanone, O-acetyloxime Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]bis(tetrahydrofu…
Reference
New acylation method using oxime esters in the presence of lanthanide complexes
Tashiro, D.; et al, Kidorui, 1997, 30, 296-297

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Reference
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Nitric acid ,  Polyaniline ;  rt → 60 °C; 8 h, 60 °C
Reference
Preparation and esterification properties of polyaniline nanofibers
Zheng, Xiao-ying; et al, Kunming Yejin Gaodeng Zhuanke Xuexiao Xuebao, 2011, 27(1), 27-30

Synthetic Circuit 23

Reaction Conditions
1.1 9.9 s, 5 MPa, 200 °C
Reference
Environmental benign application to organic syntheses using high-pressure, high-temperature water microfluidic system
Matsushima, Keiichiro; et al, Hokkaidoritsu Kogyo Shikenjo Hokoku, 2009, 308, 23-31

Synthetic Circuit 24

Reaction Conditions
Reference
Solvolytic displacement of alkyl halides by metal salts. Preparative procedures for allyl-, benzyl-, and tertiary alkyloxy derivatives using the zinc salts
Gurudutt, K. N.; et al, Tetrahedron, 1982, 38(12), 1843-6

Synthetic Circuit 25

Reaction Conditions
1.1 Reagents: Silica Solvents: Ethyl acetate ;  24 h, rt
Reference
m-C2B10H11HgCl/AgOTf-Catalyzed Reaction for Reductive Deoxygenation
Yamasaki, Naoto; et al, Synlett, 2018, 29(2), 169-175

Synthetic Circuit 26

Reaction Conditions
1.1 Catalysts: Triacylglycerol lipase Solvents: Carbon dioxide ,  Heptane ;  1.5 h, 10 MPa, 50 °C
Reference
Lipase-catalyzed production of a bioactive terpene ester in supercritical carbon dioxide
Liu, Kuan-Ju; et al, Journal of Biotechnology, 2010, 146(4), 215-220

alpha-Terpinyl acetate Raw materials

alpha-Terpinyl acetate Preparation Products

alpha-Terpinyl acetate Related Literature

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(CAS:80-26-2)Terpinyl acetate
Purity:99.9%
Quantity:200kg
Price ($):discuss personally